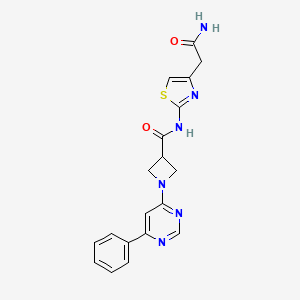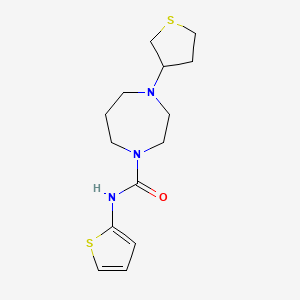
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide, also known as TTA-A2, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the function of certain receptors in the brain.
科学的研究の応用
Heterocyclic Synthesis ApplicationsOne stream of research focuses on the synthesis of heterocyclic compounds using thiophene derivatives as precursors. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis, yielding a variety of nitrogen nucleophile products, such as pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). This demonstrates the versatility of thiophene compounds in constructing complex heterocyclic structures, which could be relevant to the synthesis strategies involving "4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide."
Pharmacological Interest
Another area of application is the exploration of novel thiophene derivatives for pharmacological purposes. For example, novel thiophene derivatives have been synthesized and evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010). This research suggests the potential of thiophene-based compounds in developing new therapeutic agents, pointing towards the possibility of pharmacological applications for the compound , albeit outside the specified exclusion criteria of drug use and side effects.
Synthetic Methodology and Characterization
Research has also been directed towards developing new synthetic methodologies for diazepane derivatives. A novel one-pot pseudo-five-component synthesis approach has been reported for creating 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives (Shaabani et al., 2008). Such methodologies highlight the evolving synthetic strategies that could be applied to or inspired by the synthesis of "4-(tetrahydrothiophen-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide," offering insights into potential chemical manipulations and functionalizations.
特性
IUPAC Name |
4-(thiolan-3-yl)-N-thiophen-2-yl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS2/c18-14(15-13-3-1-9-20-13)17-6-2-5-16(7-8-17)12-4-10-19-11-12/h1,3,9,12H,2,4-8,10-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRBGPXNZKCTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CS2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(thiolan-3-yl)-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463362.png)
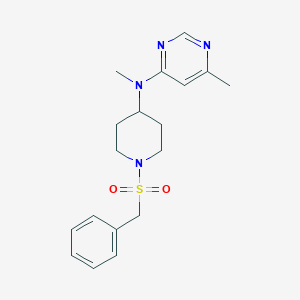
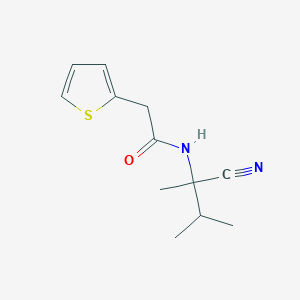
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2463368.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2463369.png)
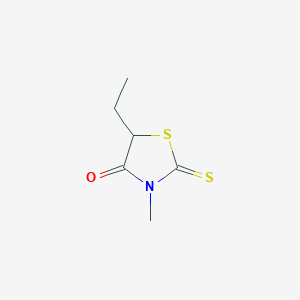
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2463371.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2463373.png)
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2463378.png)
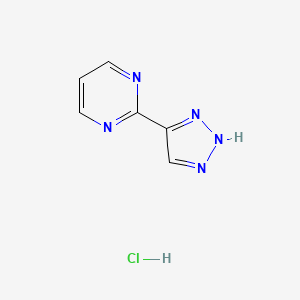
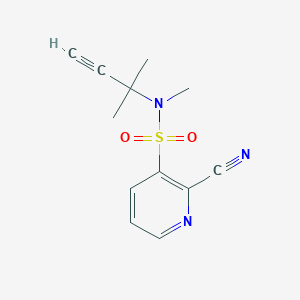
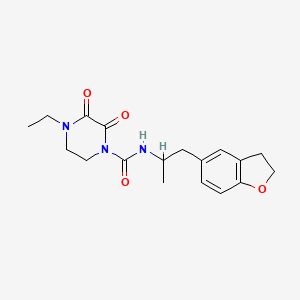
![2-Ethynylimidazo[1,2-a]pyridine](/img/structure/B2463384.png)
